molecular formula C40H38N2O5 B13108824 L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]-

L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]-

Cat. No.: B13108824
M. Wt: 626.7 g/mol
InChI Key: IZNIVWXIXGXKJI-QNGWXLTQSA-N
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Description

L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]- is a synthetic derivative of the amino acid L-ornithine. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group and a methoxyphenyl diphenylmethyl group. These modifications are often used in peptide synthesis to protect specific functional groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]- typically involves the protection of the amino groups of L-ornithine. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The methoxyphenyl diphenylmethyl group is added using a similar protection strategy, often involving the use of trityl chloride derivatives .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can efficiently handle the protection and deprotection steps required for the synthesis of complex peptides and amino acid derivatives .

Mechanism of Action

The mechanism of action of L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]- involves its role as a protected amino acid derivative. The Fmoc and methoxyphenyl diphenylmethyl groups protect the amino groups during peptide synthesis, preventing unwanted side reactions. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise assembly of peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]- is unique due to its specific combination of protecting groups, which provide stability and selectivity during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C40H38N2O5

Molecular Weight

626.7 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methoxyphenyl)-diphenylmethyl]amino]pentanoic acid

InChI

InChI=1S/C40H38N2O5/c1-46-31-24-22-30(23-25-31)40(28-13-4-2-5-14-28,29-15-6-3-7-16-29)41-26-12-21-37(38(43)44)42-39(45)47-27-36-34-19-10-8-17-32(34)33-18-9-11-20-35(33)36/h2-11,13-20,22-25,36-37,41H,12,21,26-27H2,1H3,(H,42,45)(H,43,44)/t37-/m0/s1

InChI Key

IZNIVWXIXGXKJI-QNGWXLTQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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